BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 3-Fluoro-2-
methoxybenzenemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

3-Fluoro-2-
Compound Name:
methoxybenzenemethanol

Cat. No.: B1322474

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-
methoxybenzenemethanol (CAS Number: 303043-91-6), a fluorinated aromatic alcohol of
significant interest in medicinal chemistry and drug development. This document details the
compound's chemical properties, a plausible synthetic route with a detailed experimental
protocol, and its potential applications derived from the known roles of fluorinated organic
molecules in pharmacology. The strategic incorporation of fluorine can enhance metabolic
stability, binding affinity, and lipophilicity of drug candidates.[1] While specific biological data for
this isomer is limited, this guide serves as a foundational resource for researchers exploring its
potential as a building block in the synthesis of novel therapeutic agents.

Chemical Identity and Properties

3-Fluoro-2-methoxybenzenemethanol, also known as (3-Fluoro-2-methoxyphenyl)methanol,
is a substituted benzyl alcohol. The presence of both a fluorine atom and a methoxy group on
the benzene ring imparts unigue electronic properties that are highly valuable in the design of
bioactive molecules.

Table 1: Chemical Identifiers and Physical Properties
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Property Value

CAS Number 303043-91-6

Molecular Formula CsHoFO2

Molecular Weight 156.16 g/mol

IUPAC Name (3-Fluoro-2-methoxyphenyl)methanol
Synonyms 3-Fluoro-2-methoxybenzyl alcohol
Appearance Liquid (predicted)

Data sourced from publicly available chemical databases.

Synthesis and Experimental Protocols

A common and effective method for the synthesis of substituted benzyl alcohols is the
reduction of the corresponding benzaldehyde. In the case of 3-Fluoro-2-
methoxybenzenemethanol, the logical precursor is 3-Fluoro-2-methoxybenzaldehyde. The
reduction can be readily achieved using a mild reducing agent such as sodium borohydride
(NaBH.).

Synthetic Workflow

The synthesis involves a single-step reduction of the aldehyde functionality to a primary
alcohol.
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Caption: Synthetic pathway for 3-Fluoro-2-methoxybenzenemethanol.

Detailed Experimental Protocol: Sodium Borohydride
Reduction

This protocol is a representative procedure for the reduction of a substituted benzaldehyde.[2]

Materials:

3-Fluoro-2-methoxybenzaldehyde

Sodium borohydride (NaBHa4)

Methanol (MeOH)

Deionized water

Saturated aqueous ammonium chloride (NH4Cl) solution
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o Ethyl acetate

¢ Anhydrous magnesium sulfate (MgSOQOa)

e Round-bottom flask

o Magnetic stirrer and stir bar

e |ce bath

e Separatory funnel

 Rotary evaporator

Procedure:

In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-Fluoro-2-methoxybenzaldehyde
in 10 volumes of methanol.

e Cool the solution to 0 °C using an ice bath.

e While stirring, slowly add 1.2 equivalents of sodium borohydride to the solution in small
portions.

 After the addition is complete, continue stirring the reaction mixture at O °C for 1 hour, then
allow it to warm to room temperature and stir for an additional 3 hours.

¢ Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, carefully quench the reaction by slowly adding saturated aqueous
ammonium chloride solution at O °C.

» Remove the methanol under reduced pressure using a rotary evaporator.
o Extract the aqueous residue with ethyl acetate (3 x 20 mL).

o Combine the organic layers and wash with brine (1 x 20 mL).
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

 Purify the crude product by flash column chromatography on silica gel to obtain pure 3-
Fluoro-2-methoxybenzenemethanol.

Role in Drug Discovery and Development

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal
chemistry to enhance the pharmacological properties of drug candidates.[1] Fluorine's high
electronegativity and small size can significantly impact a molecule's metabolic stability,
lipophilicity, binding affinity, and pKa.

Table 2: Potential Pharmacological Advantages of Fluorination

Property Impact of Fluorine Incorporation

Increased due to the strength of the C-F bond,

Metabolic Stabilit
Y blocking metabolic oxidation.

Binding Affinit Can be enhanced through favorable interactions
indin ini
g Y with enzyme active sites.

Linophilicit Modulated to improve membrane permeability
ipophilici
bep Y and bioavailability.

K Altered to optimize the ionization state of nearby
pra .
functional groups.

Information based on general principles of medicinal chemistry.[1]

Hypothetical Application as an Enzyme Inhibitor

Fluorinated compounds often serve as effective enzyme inhibitors.[3] They can act as
competitive inhibitors by binding to the active site or as non-competitive inhibitors by binding to
allosteric sites.[3] Given the prevalence of substituted benzyl scaffolds in kinase inhibitors, it is
plausible that derivatives of 3-Fluoro-2-methoxybenzenemethanol could be developed as
inhibitors of signaling pathways implicated in diseases such as cancer.
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Below is a conceptual diagram illustrating how a hypothetical inhibitor derived from this scaffold
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Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion
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3-Fluoro-2-methoxybenzenemethanol is a valuable chemical entity for researchers in drug
discovery and organic synthesis. Its unique substitution pattern offers the potential to develop
novel compounds with improved pharmacological profiles. While specific data on its biological
activity is not yet widely available, the principles of medicinal chemistry suggest its utility as a
scaffold for creating new therapeutic agents, particularly as enzyme inhibitors. The synthetic
protocol outlined in this guide provides a practical starting point for the preparation and further
investigation of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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